molecular formula C18H23N3O3 B2771302 N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2361778-78-9

N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No. B2771302
CAS RN: 2361778-78-9
M. Wt: 329.4
InChI Key: GGKOBNWGXANJDC-UHFFFAOYSA-N
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Description

N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide, also known as AP24534, is a small molecule inhibitor that has shown promising results in the treatment of various cancers.

Scientific Research Applications

Chemical Binding and Receptor Mapping

N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide demonstrates significant potential in receptor mapping due to its ability to bind with high affinity to receptors. For instance, a study highlighted its application as a potent and selective non-peptidic antagonist of the NK2 receptor. Its photoactivatable analogue, which contains a diazirine moiety, also binds with high affinity, illustrating its utility in identifying residues at the antagonist binding site of the NK2 receptor (Kersey et al., 1996).

Chemical Transformations and Synthesis

The compound's structure facilitates various chemical transformations, contributing to the synthesis of other complex molecules. Research on N-(Isothiazol-5-yl)phenylacetamides showed that modifications at the methylene group could yield derivatives retaining efficacy associated with the parent amide. This study expanded the structure-activity relationship (SAR) development, demonstrating the compound's role in synthesizing broad-spectrum insecticides (Samaritoni et al., 1999).

Tautomerism and Conformational Studies

The compound's versatility is further highlighted in studies exploring tautomerism and conformational equilibria. For example, an ab initio study on methyl 2-acetamidoacrylate, closely related to the compound , examined N-acyl imine/enamide tautomerism and the s-cis/s-trans conformational equilibria for both tautomers. This research provides valuable insights into the preferred conformations and the impact of Lewis acids on these equilibria, underscoring the compound's relevance in structural chemistry (Cativiela et al., 1996).

Applications in Organic Synthesis

N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide and related structures have been instrumental in organic synthesis, offering pathways to various heterocyclic compounds. Their role in forming enamides, enols, and other functional groups has expanded the arsenal of synthetic chemists, facilitating the development of novel molecules with potential biological activity (Reeves et al., 2012).

properties

IUPAC Name

N-[[4-(4-acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-17(23)19-12-14-4-6-15(7-5-14)18(24)21-10-8-16(9-11-21)20-13(2)22/h3-7,16H,1,8-12H2,2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKOBNWGXANJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-Acetamidopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide

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